1-[4-(4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one
Description
The compound 1-[4-(4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one features a complex structure integrating multiple pharmacophores. Its core consists of a piperazine ring linked via a but-2-yn-1-yl group to a piperidine moiety substituted with a 1,3-thiazol-2-yl group. Structural analysis suggests its design aligns with arylpiperazine derivatives, which are often explored for receptor modulation (e.g., serotonin or dopamine receptors) due to their conformational flexibility and heterocyclic diversity .
Properties
IUPAC Name |
1-[4-[4-[1-(1,3-thiazol-2-yl)piperidin-4-yl]oxybut-2-ynyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2S/c1-16(23)21-12-10-20(11-13-21)7-2-3-14-24-17-4-8-22(9-5-17)18-19-6-15-25-18/h6,15,17H,4-5,7-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTTYCAIAIYLOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs from the provided evidence (primarily –5) share core motifs such as piperazine/piperidine rings, heterocyclic substituents, and ketone or alkyne linkers. Below is a comparative analysis based on molecular features:
Table 1: Structural Comparison of Key Analogs
Key Observations:
Heterocyclic Diversity: The target compound employs a 1,3-thiazole group, which contrasts with thiophene (e.g., MK38, MK70) or pyridine (MK45). Thiazole’s nitrogen and sulfur atoms may improve binding specificity to enzymes or receptors compared to sulfur-only thiophene analogs .
Linker Chemistry :
- The but-2-yn-1-yl linker in the target compound introduces rigidity due to the alkyne bond, which may restrict conformational flexibility compared to the butan-1-one linkers in MK45 and MK36. This could enhance selectivity but reduce metabolic stability .
- Clarke’s compound uses a propan-2-ol linker, likely improving aqueous solubility but increasing susceptibility to oxidation .
Substituent Effects: Electron-withdrawing groups (e.g., nitro in MK70, trifluoromethyl in MK45) are common in arylpiperazines to modulate electronic properties and receptor affinity. The methoxy group in Clarke’s compound could enhance blood-brain barrier penetration, a feature absent in the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
